4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid
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Description
4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C27H18O4 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Biological Activity
Overview
4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid (FBDA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and materials science.
Chemical Structure
FBDA features a fluorene core that is functionalized with two benzoic acid groups. This unique structure contributes to its diverse biological activities and interactions with various biological targets.
Biological Activities
1. Antioxidant Properties
FBDA has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit strong free radical scavenging activity, often surpassing traditional antioxidants like vitamin E . The presence of the fluorene moiety is believed to enhance electron donation, facilitating the neutralization of free radicals.
2. Antitumor Activity
Studies have shown that FBDA and its derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated DNA cleavage activity under reducing conditions, a mechanism linked to anticancer effects . The ability to inhibit proliferation in cancer cell lines such as HeLa cells has been noted, suggesting potential for development as an anticancer agent.
3. Estrogen Receptor Modulation
Recent findings suggest that FBDA may interact with estrogen receptors (ERs), potentially acting as an antagonist or modulator. Compounds structurally related to FBDA have shown varying affinities for ERα and ERβ, indicating a possible role in endocrine disruption or therapeutic applications in hormone-related cancers .
Case Studies
The biological activities of FBDA can be attributed to several mechanisms:
- Free Radical Scavenging : The electron-rich fluorene structure allows for effective scavenging of reactive oxygen species (ROS).
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Hormonal Modulation : By binding to estrogen receptors, FBDA could influence gene expression related to cell growth and differentiation.
Properties
CAS No. |
54941-51-4 |
---|---|
Molecular Formula |
C27H18O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C27H18O4/c28-25(29)17-9-13-19(14-10-17)27(20-15-11-18(12-16-20)26(30)31)23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-16H,(H,28,29)(H,30,31) |
InChI Key |
AHEUDCCTNVTJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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